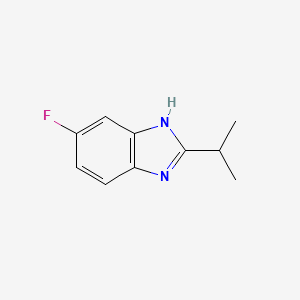

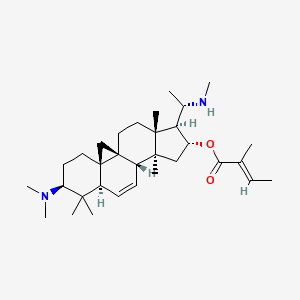

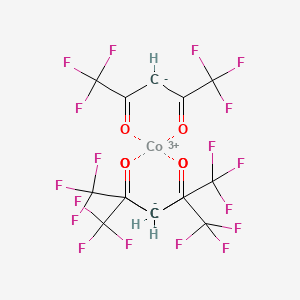

![molecular formula C14H12N2O B579747 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine CAS No. 17288-54-9](/img/structure/B579747.png)

5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine

Übersicht

Beschreibung

“5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine” is a complex organic compound. It belongs to the class of organic compounds known as aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields . The synthesis pathway for similar compounds often involves the protection of the carboxylic acid group, followed by the coupling of the protected acid with the amine group.

Molecular Structure Analysis

The molecular structure of similar compounds like “2-(Benzyloxy)pyridine” has a molecular formula of CHNO, an average mass of 185.222 Da, and a monoisotopic mass of 185.084061 Da .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The Lewis basicity of the ligand determines the reactivity of the boron reagent .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-(Benzyloxy)pyridine” include a molecular formula of CHNO, an average mass of 185.222 Da, and a monoisotopic mass of 185.084061 Da .

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry

- Pyridine-based compounds, including “5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine”, have significant clinical diversity and are used as a precious source of clinically useful agents in medicinal chemistry research .

- Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

- Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .

2. Iron Chelation

- “5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine” could potentially be used in the field of iron chelation .

- The compound’s coordination ability towards Fe3+ was studied using a combination of chemical, computational, and animal approaches .

- The pFe3+ value 22.0 of the compound’s iron complexes is noticeably higher than that of deferiprone (20.6), one of the three clinical chelating agents in therapeutic use for iron overload diseases .

- Bio-distribution studies on mice confirmed the in vivo efficacy of the compound .

3. c-Met Inhibition

- A series of novel 5-(benzyloxy)pyridin-2(1H)-ones were designed, synthesized, and biologically evaluated for c-Met inhibition .

- Various amides and benzoimidazoles at the C-3 position were investigated .

- A potent compound with a c-Met IC50 of 12nM was identified. This compound exhibited potent inhibition of EBC-1 cell associated with c-Met constitutive activation and showed high selectivity for c-Met than other tested 11 kinases .

4. Pharmacological Activities

- Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .

- They have been used as anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular agents, and many other anticipated biological properties .

- Pyridazine-based systems have been shown to have numerous practical applications .

5. Halogen Exchange Reactions

- “5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine” could potentially be used in halogen exchange reactions .

- The ligand plays an essential role in these reactions .

6. Antioxidant and Antimicrobial Activities

Safety And Hazards

Safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-14-8-12-6-7-15-13(12)9-16-14/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJXHZKWAPDZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C3C(=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676854 | |

| Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |

CAS RN |

17288-54-9 | |

| Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

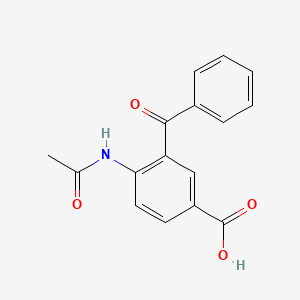

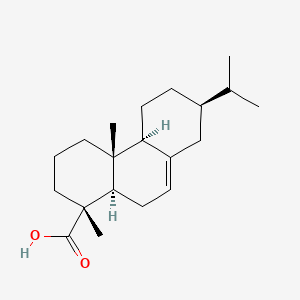

![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)

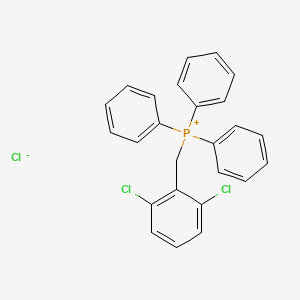

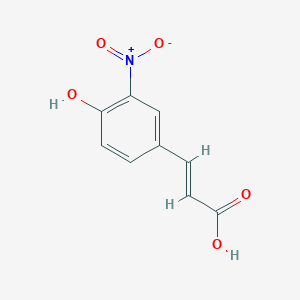

![2-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579680.png)

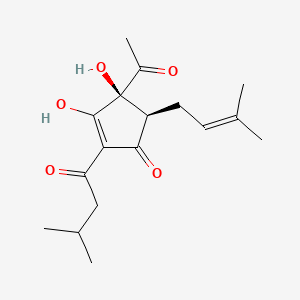

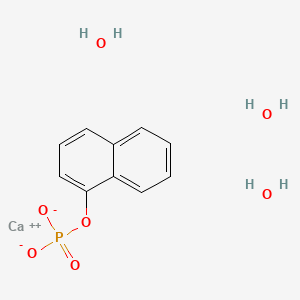

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)